4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is an organic compound with a complex structure that includes a piperazine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles like amines or thiols; often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzylpiperazin-1-yl)phenylamine
- 1-(4-Benzylpiperazin-1-yl)propan-1-one
- 3-(4-Benzylpiperazin-1-yl)propan-1-amine
Uniqueness
Compared to similar compounds, 4-(4-BENZYLPIPERAZIN-1-YL)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse reactivity and broad range of applications in scientific research and industry .
Properties
Molecular Formula |
C23H23N5S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H23N5S/c1-29-23-25-21(19-10-6-3-7-11-19)20(16-24)22(26-23)28-14-12-27(13-15-28)17-18-8-4-2-5-9-18/h2-11H,12-15,17H2,1H3 |
InChI Key |
XHUALLGEFGFCAJ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCN(CC2)CC3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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